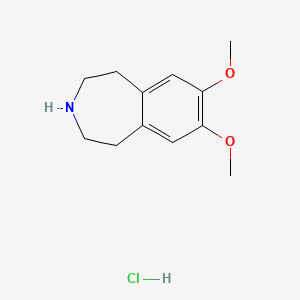

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Description

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a synthetic benzazepine derivative characterized by a fused benzene and azepine ring system. Its structure includes two methoxy groups at positions 7 and 8 on the benzene ring and a secondary amine in the azepine ring, which is protonated as a hydrochloride salt. This modification enhances solubility and stability, making it suitable for pharmacological research.

Properties

IUPAC Name |

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-11-7-9-3-5-13-6-4-10(9)8-12(11)15-2;/h7-8,13H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSLVOHVHJUPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCNCCC2=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621419 | |

| Record name | 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14165-90-3 | |

| Record name | 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis Route

The synthesis typically follows these key steps:

Step 1: Synthesis of 3,4-Dimethoxyphenylpropionic Acid

This is achieved by reacting 3,4-dimethoxyphenylacetic acid with thionyl chloride in methanol. The reaction is conducted at elevated temperatures (around 70 °C) for a duration of approximately six hours. The resulting product is extracted using dichloromethane.

Step 2: Formation of N-Acetyl Intermediate

The obtained acid is then subjected to aminolysis to form N-acetyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzazepine. This step often involves the use of paraformaldehyde and sulfuric acid as catalysts.

Step 3: Boc Protection

After the formation of the N-acetyl intermediate, the acetyl group is removed and replaced with a Boc (tert-butyloxycarbonyl) protecting group. This step is crucial for stabilizing the amine during subsequent reactions.

Step 4: Hydrochloride Salt Formation

Finally, the Boc-protected compound is treated with hydrochloric acid gas in dichloromethane to yield the hydrochloride salt of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzazepine.

Detailed Reaction Conditions

| Step | Reagent/Condition | Duration | Temperature | Yield |

|---|---|---|---|---|

| 1 | Thionyl chloride (molar ratio 1:1) | 6 hours | 70 °C | ~93% |

| 2 | Paraformaldehyde + H₂SO₄ | Varies | Room temp | Not specified |

| 3 | Boc anhydride + Triethylamine | 1 hour | 25 °C | ~93% |

| 4 | HCl gas in dichloromethane | 2-3 hours | Room temp | Not specified |

Research indicates that the purity of the final product can be significantly enhanced by optimizing reaction conditions and using high-quality reagents. For instance:

The use of anhydrous conditions during the acetamide formation step prevents hydrolysis and side product formation, leading to improved yields (75%-85%) with high purity (99.0%-99.5% as per HPLC measurements).

The method can be scaled for industrial application due to reduced hazardous materials and simplified solvent management.

The preparation of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-benzazepine hydrochloride involves a multi-step synthetic route that requires careful control of reaction conditions to maximize yield and purity. By employing techniques such as protecting group chemistry and optimizing solvent systems, researchers can produce this compound effectively for further pharmaceutical development.

Chemical Reactions Analysis

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: CHClN\O

Molecular Weight: 207.27 g/mol

CAS Number: 14165-90-3

Synonyms: 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

The compound features a complex structure that includes a benzazepine core with methoxy substituents. Its unique molecular configuration allows for specific interactions with biological targets.

Synthesis of Ivabradine

One of the primary applications of this compound is in the synthesis of Ivabradine. Ivabradine is a medication used to treat chronic stable angina and heart failure by selectively inhibiting the If current in the sinoatrial node of the heart. The synthesis process involves using 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine as an intermediate compound .

Cardiovascular Research

The compound's pharmacological properties make it a candidate for research into treatments for various cardiovascular conditions. Its derivatives have shown promise in modulating heart rate and managing ischemic heart diseases .

Neuropharmacological Studies

Research indicates that compounds structurally related to 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine exhibit neuroprotective effects. Studies have suggested potential applications in treating neurodegenerative diseases by influencing neurotransmitter systems .

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Pharmacokinetic and Binding Data (Selected Compounds)

*Estimated using PubChem data .

Biological Activity

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- CAS Number : 95469-38-8

The structural features include two methoxy groups at positions 7 and 8 of the benzazepine core, contributing to its biological activity.

1. Dopaminergic Activity

Research indicates that derivatives of benzazepines exhibit dopaminergic activity, which is crucial for treating neurodegenerative disorders like Parkinson's disease. The compound has shown promise in stimulating both central and peripheral dopamine receptors, thus potentially alleviating symptoms associated with dopamine deficiency .

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of benzazepine derivatives. For instance, compounds similar to 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine have been evaluated against various cancer cell lines. They demonstrated moderate cytotoxic effects against human breast cancer cells (MCF-7), suggesting that further exploration could lead to the development of novel anticancer agents .

3. Antimicrobial Activity

The compound's derivatives have also been assessed for antimicrobial properties. Specific studies report that related benzazepines exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a broader therapeutic potential in treating infections .

4. Neuroprotective Effects

The neuroprotective properties of benzazepines are attributed to their ability to modulate neurotransmitter systems. Compounds in this class have been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in managing Alzheimer's disease and other cognitive disorders .

Case Studies and Research Findings

The biological activity of this compound can be attributed to several mechanisms:

- Dopamine Receptor Agonism : Enhances dopaminergic signaling pathways.

- AChE Inhibition : Increases acetylcholine levels in the synaptic cleft.

- Antioxidant Properties : Reduces oxidative stress in neuronal cells.

Q & A

Q. What analytical techniques are recommended for confirming the purity of 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride in synthetic batches?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is a primary method for purity assessment. Use a C18 column and a mobile phase gradient of acetonitrile and phosphate buffer (pH 2.5) to resolve impurities. Pharmacopeial guidelines suggest setting relative retention times (RRT) for known impurities (e.g., synthetic intermediates or degradation products) and limiting individual impurities to ≤0.5% and total impurities ≤2.0% . Validate the method per ICH guidelines for specificity, linearity, and precision.

Q. How should researchers design initial pharmacological screening experiments for this compound?

Methodological Answer: Begin with in vitro receptor binding assays targeting dopamine D1/D2 and serotonin receptors, as structural analogs (e.g., NIH-coded benzazepines) show affinity for these targets . Use radioligand displacement assays (e.g., [³H]SCH-23390 for D1 receptors) with varying concentrations (1 nM–10 µM) to determine IC₅₀ values. Include positive controls (e.g., haloperidol) and assess selectivity via parallel screens against off-target receptors (e.g., adrenergic α1/β1).

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer: Store the compound in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation and hydrolysis. For aqueous solutions, use pH 4–5 buffers to minimize degradation. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict shelf life. Toxicity data are limited, so adhere to MedChemExpress safety protocols: use PPE (gloves, lab coat) and handle in a fume hood .

Q. How can researchers validate the structural identity of synthesized batches?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For NMR, confirm the benzazepine core via characteristic peaks: δ 2.8–3.5 ppm (tetrahydro ring protons) and δ 3.8–4.0 ppm (methoxy groups). HRMS should match the theoretical molecular weight (C₁₃H₁₈ClNO₂; calc. 279.10 for free base). Cross-reference with USP/EP reference standards for critical peaks .

Q. What solvent systems are optimal for solubility testing in preclinical studies?

Methodological Answer: Use polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) for stock solutions (10–50 mM) due to the compound’s low aqueous solubility. For in vivo studies, prepare dosing solutions in saline with 5% Tween-80 or cyclodextrin-based vehicles. Conduct solubility assays via shake-flask method at physiological pH (7.4) and monitor precipitation over 24 hours .

Advanced Research Questions

Q. How can discrepancies in receptor binding affinity data across experimental setups be resolved?

Methodological Answer: Control variables such as membrane preparation protocols (e.g., centrifugation speed, buffer composition) and radioligand batch variability. Perform saturation binding assays to confirm Kd values for the radioligand. Use factorial design experiments to test interactions between variables (e.g., temperature, pH) and apply multivariate statistical analysis (ANOVA) to identify confounding factors .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

Methodological Answer: Implement process analytical technology (PAT) tools like inline FTIR or Raman spectroscopy to monitor reaction intermediates. For post-synthesis, use LC-MS with charged aerosol detection (CAD) to quantify non-UV-active impurities. Track key impurities (e.g., dimethoxy analog byproducts) and optimize recrystallization steps using solvent mixtures (ethanol/water) to reduce levels below 0.1% .

Q. How can AI-driven models optimize synthesis parameters for this compound?

Methodological Answer: Train machine learning models on historical reaction data (e.g., temperature, catalyst loading, yield) to predict optimal conditions. Use COMSOL Multiphysics for reaction kinetic simulations, integrating AI to adjust parameters in real-time (e.g., flow reactor settings). Validate predictions with small-scale experiments before pilot-scale synthesis .

Q. What approaches are used to study structure-activity relationships (SAR) for benzazepine derivatives?

Methodological Answer: Synthesize analogs with modifications at the methoxy (e.g., 7,8-dihydroxy or halogen substitutions) and tetrahydro ring positions. Test these in parallel functional assays (e.g., cAMP accumulation for D1 agonism). Use molecular docking (AutoDock Vina) to correlate binding poses (e.g., interactions with TM3/TM5 helices) with activity data. Prioritize analogs with NIH compound libraries as benchmarks .

Q. How can researchers mitigate metabolic instability in preclinical development?

Methodological Answer: Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., methoxy demethylation). Introduce deuterium at vulnerable positions (C-7/C-8 methoxy) to slow CYP450-mediated degradation. Validate with LC-MS/MS metabolite profiling and compare pharmacokinetic parameters (AUC, t½) in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.